molecular formula C7H9NO B1583911 3-(Methoxymethyl)pyridine CAS No. 58418-62-5

3-(Methoxymethyl)pyridine

Cat. No. B1583911
CAS RN: 58418-62-5
M. Wt: 123.15 g/mol
InChI Key: HJJVHNKOXFYNTJ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyridine is an organic compound with the chemical formula C7H9NO . It is a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular weight of 3-(Methoxymethyl)pyridine is 123.15 . The SMILES string representation is COc1cccnc1 .


Physical And Chemical Properties Analysis

3-(Methoxymethyl)pyridine is a colorless to light yellow liquid . It has a molecular weight of 123.15 and a refractive index of n20/D 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

Field

The specific scientific field is Chemistry , particularly in the preparation of pyridine derivatives .

Application Summary

“3-(Methoxymethyl)pyridine” can be used in the preparation of pyridine derivatives. Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities .

Methods of Application

Magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. In recent years, chemistry researchers have employed them as catalysts in chemical reactions . The high surface area, simple preparation, and modification are among their major advantages .

Results or Outcomes

Recently, the catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

Application in Medicinal Research

Field

The specific scientific field is Medicinal Research .

Application Summary

Pyridine derivatives possess different biological activities such as antifungal, antibacterial, antioxidant, anti-glycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .

Methods of Application

These derivatives have a high affinity for various ions and neutral species and can be used as a highly effective chemosensor for the determination of different species .

Results or Outcomes

Pyridine derivatives are an excellent class of organic compounds for designing novel and effective antiviral agents .

Application as a Catalyst

Field

The specific scientific field is Chemical Synthesis .

Application Summary

“3-(Methoxymethyl)pyridine” can be used as a catalyst to hasten the addition of certain 1,2-acyclic diones to activated acetylenic esters .

Methods of Application

The compound is used as a catalyst in the reaction, which can speed up the process .

Results or Outcomes

The use of “3-(Methoxymethyl)pyridine” as a catalyst makes the reaction more efficient .

Application in Agrochemicals

Field

The specific scientific field is Agrochemicals .

Application Summary

“3-(Methoxymethyl)pyridine” is a useful precursor to agrochemicals, such as chlorpyrifos .

Methods of Application

Chlorpyrifos is produced from 3,5,6-trichloro-2-pyridinol, which is generated from 3-picoline by way of cyanopyridine. This conversion involves the ammoxidation of 3-methylpyridine .

Results or Outcomes

The production of chlorpyrifos, an agrochemical, is made possible through the use of “3-(Methoxymethyl)pyridine” as a precursor .

Application as a Flavoring Agent

Field

The specific scientific field is Food Chemistry .

Application Summary

“3-(Methoxymethyl)pyridine” can be used as a flavoring agent .

Methods of Application

The compound is added to food products to enhance their flavor .

Results or Outcomes

The use of “3-(Methoxymethyl)pyridine” as a flavoring agent can improve the taste of food products .

Application in Polymer Manufacturing

Field

The specific scientific field is Polymer Chemistry .

Application Summary

Pyridine compounds, including “3-(Methoxymethyl)pyridine”, are used in the manufacture of polymers .

Methods of Application

These compounds are used as chemical intermediates in the synthesis of polymers .

Results or Outcomes

Polymers made from pyridine-containing monomers are generally sold on the basis of their unique physical properties and function .

properties

IUPAC Name

3-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVHNKOXFYNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320706
Record name 3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyridine

CAS RN

58418-62-5
Record name NSC363756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 10.0 g of 3-hydroxymethylpyridine and 200 ml of THF, 3.7 g of 60% sodium hydride (in oil) was added in small portions at room temperature and then stirred for 15 minutes. To the reaction mixture, 13.0 g of methyl iodide was added dropwise, and the reaction mixture was stirred at room temperature for three hours. To the reaction mixture, 25 ml of water was added. Then, the reaction mixture was concentrated under reduced pressure. To the residue, 25 ml of water was added, followed by extraction with ethyl acetate three times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 8.17 g of 3-methoxymethylpyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-hydroxymethylpyridine (10 g, 92 mmol) in anhydrous tetrahydrofuran (200 ml), under an atmosphere of nitrogen, was treated with sodium hydride (4 g of a 55% oil dispersion, 92 mmol) in portions. After stirring for 15 minutes iodomethane (5.7 ml, 92 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for 2 hours. Water (20 ml) was added and the tetrahydrofuran evaporated. The residue was partitioned between water (50 ml) and dichloromethane (70 ml). The organic layer was separated, dried (sodium sulphate) then evaporated. The crude product was purified by column chromatography on silica using ethyl acetate. The title compound was obtained (11 g, 93%) as an oil, δH (250 MHz, CDCl3) 3.42 (3H, s), 4.48 (2H, s), 7.27-7.32 (1H, m), 7.66-7.71 (1H, m), 8.53-8.60 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Sato - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… Condensation of 2—methyl—3—methoxymethyl— pyridine (V1) with diethyl carbonate in ether, in the presence of potassium amide, afforded ethyl S—methoxymethyI—Z—…
Number of citations: 5 www.jstage.jst.go.jp
L Meerpoel, SM Toppet, F Compernolle, GJ Hoornaert - Tetrahedron, 1991 - Elsevier
… Subsequent selective substitution of the bromine atom with methoxide afforded the model compound 3-methoxymethyl pyridine 14 (scheme 3). a …
Number of citations: 10 www.sciencedirect.com
L Ford, F Atefi, RD Singer, PJ Scammells - 2011 - Wiley Online Library
Alkylpyridinium (10a, R = Me and 10b, R = Et) and tetraalkylphosphonium (19) ionic liquids which possess ether functionality were prepared and evaluated as solvents and co‐solvents …
C Gege - Expert Opinion on Therapeutic Patents, 2017 - Taylor & Francis
… addition of (R)-tert-butyl sulfinimine (formed from (R)-tert-butyl sulfinamide 3 and aldehyde R-CHO) [Citation24] to the in situ formed lithium salt of 2,5-dibromo-3-methoxymethyl-pyridine …
Number of citations: 42 www.tandfonline.com
MJ Genin, TJ Poel, PD May, LA Kopta… - Journal of medicinal …, 1999 - ACS Publications
Development of resistance to currently approved HIV therapies has continued to fuel research efforts to improve the metabolic stability and spectrum of activity of the (alkylamino)…
Number of citations: 14 pubs.acs.org
KE Henegar, SW Ashford, TA Baughman… - The Journal of …, 1997 - ACS Publications
A practical asymmetric synthesis of (S) 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1), a versatile intermediate for the synthesis of camptothecin analogs, …
Number of citations: 139 pubs.acs.org
L Ford, JR Harjani, F Atefi, MT Garcia, RD Singer… - Green chemistry, 2010 - pubs.rsc.org
A range of ionic liquids (ILs) containing a pyridinium cation were synthesised and their biodegradability was evaluated using the CO2 headspace test (ISO 14593). ILs bearing a 1-(2-…
Number of citations: 65 pubs.rsc.org
F Eckstein - Journal of the American Chemical Society, 1970 - ACS Publications
The synthesis of some nucleoside 5'-phosphorothioates is described. They are resistant to alkaline phosphatase. On reaction with acetic anhydride the formation of only one mixed …
Number of citations: 281 pubs.acs.org
ML Bennasar, E Zulaica, C Juan… - The Journal of Organic …, 2002 - ACS Publications
Several 4-substituted dihydropyridones or 2-pyridones have been prepared by nucleophilic addition of α-(methylsulfanyl)ester enolates to N-alkyl-2-fluoropyridinium salts, followed by …
Number of citations: 79 pubs.acs.org
G Grins - 1970 - search.proquest.com
Relative vpc percent ys. hours for the reaction of 0, 5 g of 2-pyridylcarbinol with 10 g of l-decanol and l pellet of BDH Raney nickel at 200•••••••••••••••••••••••••• Relative vpc percent vs. …
Number of citations: 2 search.proquest.com

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